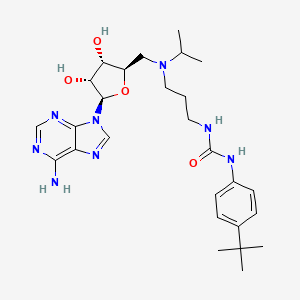

1-(3-((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea

描述

CHEMBL2171169 是一种生物活性分子,记录在 ChEMBL 数据库中。ChEMBL 数据库是一个人工整理的数据库,包含具有药物特性的生物活性分子。

化学反应分析

CHEMBL2171169 经历了各种类型的化学反应,包括氧化、还原和取代反应。在这些反应中常用的试剂和条件在现有文献中没有明确详细说明。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Medicinal Chemistry Applications

This compound exhibits a range of biological activities that make it a candidate for drug development:

- Aminoacyl tRNA Synthetase Inhibition :

- Anticancer Activity :

- Antiviral Properties :

Biochemical Applications

- Enzyme Substrate Mimics :

- Cellular Uptake Studies :

Case Studies and Research Findings

相似化合物的比较

CHEMBL2171169 可以与记录在 ChEMBL 和 PubChem 等数据库中的其他类似化合物进行比较。 一些类似的化合物包括具有类似结构特征和生物活性特征的化合物 .

如果您有任何具体问题或需要更多详细信息,请随时提问!

准备方法

CHEMBL2171169 的制备方法包括合成路线和反应条件,这些路线和条件通常用于实验室环境。 关于该化合物工业生产方法的具体细节在公共领域并不容易获得 .

作用机制

CHEMBL2171169 的作用机制涉及它与特定分子靶标和途径的相互作用。 有关确切分子靶标和途径的详细信息在公共领域并不容易获得 .

生物活性

The compound 1-(3-((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea is a complex organic molecule with potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 649.8 g/mol. The structure includes several functional groups that contribute to its biological activity.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been shown to inhibit various protein targets involved in cellular signaling pathways. For instance, its structure suggests potential inhibition of methyltransferases and other enzymes critical for cellular function.

Biological Activity Overview

- Inhibition of Protein Methylation : The compound has demonstrated significant inhibitory effects on protein arginine methyltransferases (PRMTs), which are crucial for regulating gene expression and protein function. In vitro studies report IC50 values in the low micromolar range, indicating potent activity against these enzymes .

- Anticancer Properties : Case studies have highlighted the compound's ability to selectively inhibit the proliferation of cancer cells, particularly those expressing higher levels of specific activating enzymes (e.g., UBA5). This selectivity suggests a targeted therapeutic potential in cancer treatment .

- Cellular Uptake and Metabolism : The compound's design includes features that enhance its cellular permeability. Prodrug strategies have been explored to improve its bioavailability and efficacy in live cell assays. For example, modifications to the amine and carboxylic acid moieties have been shown to significantly enhance cellular activity .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on PRMT Inhibition : A detailed biochemical evaluation revealed that modifications to the triazole ring structure could influence the potency against PRMTs, with certain substitutions leading to improved binding affinity and inhibition rates .

- Cancer Cell Proliferation : In a controlled study using lung cancer cell lines (A549), the compound exhibited dose-dependent inhibition of cell viability over 72 hours, confirming its potential as an anticancer agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|

| PRMT Inhibition | 8.3 ± 2.2 | Protein Methylation |

| Cancer Cell Proliferation | Varies (0 - 200) | UBA5 Expression |

属性

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLMDZJUGDUTCP-PTGPVQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。